molecular formula C9H14BrNOS B15253241 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B15253241
M. Wt: 264.18 g/mol
InChI Key: LHNUQJIHKWOISB-UHFFFAOYSA-N
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Description

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS: 1546075-19-7) is a brominated thiophene derivative with a molecular formula of C₉H₁₄BrNOS and a molecular weight of 264.18 g/mol . The compound features a 3-bromo-substituted thiophene ring linked to a 2,2-dimethylpropan-1-ol backbone and an amino group. Its structural uniqueness lies in the bromine atom’s position on the thiophene ring, which influences electronic properties and reactivity. Limited commercial availability is noted, as the compound is currently listed as discontinued or out of stock .

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

3-amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)7-6(10)3-4-13-7/h3-4,8,12H,5,11H2,1-2H3

InChI Key

LHNUQJIHKWOISB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=C(C=CS1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromothiophene.

    Grignard Reaction: The 3-bromothiophene undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding organomagnesium compound.

    Addition of Amino Alcohol: The organomagnesium compound is then reacted with 2,2-dimethylpropan-1-ol in the presence of a suitable catalyst to yield the final product, 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological macromolecules, while the bromothiophene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiophene Derivatives

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
  • Structure : Differs in bromine position (5-bromo vs. 3-bromo on thiophene).
  • Impact: The 5-bromo isomer may exhibit distinct electronic effects due to altered resonance and steric interactions.
  • Availability : Also discontinued, suggesting niche research applications .
3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS: 1867022-24-9)
  • Structure : Chlorine replaces bromine at the 3-position.
  • Molecular Weight : ~219.73 g/mol (vs. 264.18 g/mol for bromo analog) .
  • Reactivity : Chlorine’s lower atomic weight and electronegativity may reduce polarizability, impacting catalytic coupling efficiency compared to bromine .
  • Applications: Limited data, but discontinued status implies specialized use .
3-Amino-1-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS: 1527665-13-9)
  • Structure : Chlorine at the 5-position.
  • Purity : ≥95% .
Comparative Table: Halogenated Analogs
Property 3-Bromo (Target) 5-Bromo 3-Chloro 5-Chloro
Molecular Weight 264.18 g/mol N/A ~219.73 g/mol 219.73 g/mol
Halogen Position 3-bromo 5-bromo 3-chloro 5-chloro
Reactivity in Coupling High (Br > Cl) Moderate Low (Cl < Br) Low
Commercial Status Discontinued Discontinued Discontinued Discontinued

Backbone-Modified Analogs

1-Aziridinyl-2,2-dimethylpropan-1-ol
  • Structure: Replaces the amino and thiophene groups with an aziridine ring.
  • Applications : Isolated from plants; used in peptide synthesis and enzyme inhibition studies .
3-((2-Amino-5-bromophenyl)amino)-2,2-dimethylpropan-1-ol
  • Structure : Phenyl ring instead of thiophene, with 5-bromo substitution.
  • Synthesis : Prepared via nitro-group reduction using Fe/NH₄Cl .

Functional Group Variations

2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
  • Structure: Tert-butylamino and chlorophenyl groups.
  • Steric Effects: Bulkier tert-butyl group may hinder interactions in catalytic or biological systems compared to the target’s primary amino group .
3-Methoxy-2,2-dimethylpropan-1-ol
  • Structure: Methoxy replaces the amino and thiophene groups.
  • Safety : Explicitly confirmed free of TSE/BSE risk, a consideration absent for brominated analogs .

Biological Activity

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related studies, providing a comprehensive overview of its significance in research.

PropertyValue
Molecular FormulaC9H14BrNOS
Molecular Weight264.18 g/mol
IUPAC Name3-amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
CAS Number1546075-19-7

The biological activity of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The bromothiophene moiety engages in π-π interactions with aromatic residues in receptors, modulating their function.

These interactions suggest a role in various biochemical pathways, particularly those related to neurological and inflammatory responses.

In Vitro Studies

Research indicates that compounds similar to 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol exhibit significant effects on cell viability and proliferation. For example:

  • Neuroprotective Effects : In studies involving neuronal cell lines, derivatives have shown potential neuroprotective effects against oxidative stress.
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Study on Neurodegeneration : A study investigated the effects of bromothiophene derivatives on neurodegenerative models. Results indicated that these compounds could reduce neuronal apoptosis and promote cell survival through modulation of signaling pathways involved in cell death.
  • Inflammation Model : Another study focused on the anti-inflammatory properties of thiophene derivatives. It was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS.

Comparative Analysis

The biological activity of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can be compared with other halogenated thiophene derivatives:

CompoundBiological ActivityReference
3-Amino-1-(5-chlorothiophen-2-yl)Moderate anti-inflammatory effects
3-Amino-1-(5-fluorothiophen-2-yl)Strong neuroprotective properties
3-Amino-1-(5-bromothiophen-2-yl)Significant enzyme inhibition

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